

# Introduction: The Strategic Value of a Differentiated Building Block

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## Compound of Interest

Compound Name: *5-Bromo-2-iodo-3-methoxypyrazine*

Cat. No.: B022230

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Success often hinges on the strategic use of highly functionalized, versatile intermediates. **5-Bromo-2-iodo-3-methoxypyrazine** (CAS No. 476622-89-6) has emerged as a pivotal building block, prized for the distinct reactivity of its two halogen substituents. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and its application in advanced synthetic protocols, offering researchers the foundational knowledge to leverage this reagent's full potential. The inherent differentiation between the carbon-iodine and carbon-bromine bonds allows for controlled, sequential functionalization, making it an invaluable tool for creating diverse libraries of compounds and accelerating structure-activity relationship (SAR) studies.<sup>[1][2][3]</sup>

## Part 1: Physicochemical and Spectral Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in experimental design, ensuring proper handling, reaction setup, and product characterization.

### Physicochemical Properties

The key physical and chemical identifiers for **5-Bromo-2-iodo-3-methoxypyrazine** are summarized below. While specific experimental data for properties like melting and boiling

points are not consistently reported in publicly available literature, its solid form and storage requirements are well-documented by suppliers.

Property	Value	Source(s)
CAS Number	476622-89-6	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrIN <sub>2</sub> O	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	314.91 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Physical Form	Solid	
Purity	Commercially available at ≥96%	<a href="#">[5]</a>
IUPAC Name	5-bromo-2-iodo-3-methoxypyrazine	<a href="#">[6]</a>
Solubility	Expected to be soluble in common organic solvents (THF, Dioxane, DMF, Toluene)	<a href="#">[3]</a>
Storage	2-8°C, protect from light, store under an inert atmosphere	
Melting Point	Data not available in cited literature	
Boiling Point	Data not available in cited literature	
Density	Data not available in cited literature	<a href="#">[7]</a> <a href="#">[8]</a>

## Predicted Spectral Data

While verified spectra for this specific compound are not publicly disseminated, its structure allows for reliable prediction of its key spectral characteristics. A practicing chemist would use these predicted values to confirm the identity and purity of the material post-synthesis or upon receipt from a vendor.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

- $\delta$  ~8.15 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6). Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.
- $\delta$  ~4.05 ppm (s, 3H): This singlet is characteristic of the methoxy ( $-\text{OCH}_3$ ) group protons.

$^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):

- $\delta$  ~158-162 ppm: Carbon attached to the methoxy group (C-3).
- $\delta$  ~145-150 ppm: Pyrazine ring carbon proton (C-6).
- $\delta$  ~120-125 ppm: Carbon bearing the bromine atom (C-5).
- $\delta$  ~90-95 ppm: Carbon bearing the iodine atom (C-2), significantly shielded by the heavy atom effect.
- $\delta$  ~54-56 ppm: Methoxy group carbon ( $-\text{OCH}_3$ ).

FTIR (KBr Pellet,  $\text{cm}^{-1}$ ):

- ~3100-3000: C-H stretching of the aromatic (pyrazine) ring.
- ~2950, 2850: C-H stretching of the methoxy group.
- ~1550-1400: C=N and C=C ring stretching vibrations characteristic of the pyrazine core.
- ~1250-1200: C-O-C asymmetric stretching of the methoxy ether.
- ~1050-1000: C-O-C symmetric stretching.
- ~600-500: C-Br stretching.
- ~500-450: C-I stretching.

Mass Spectrometry (EI):

- $M^+$  peak at  $m/z$  314/316: A characteristic isotopic pattern for a compound containing one bromine atom ( $^{19}\text{Br}/^{81}\text{Br}$  have ~1:1 abundance). The molecular ion peak corresponding to the iodine isotope ( $^{127}\text{I}$ ) will be observed.
- Key Fragments: Loss of methyl ( $-\text{CH}_3$ ), methoxy ( $-\text{OCH}_3$ ), bromine ( $-\text{Br}$ ), and iodine ( $-\text{I}$ ) radicals would be expected.

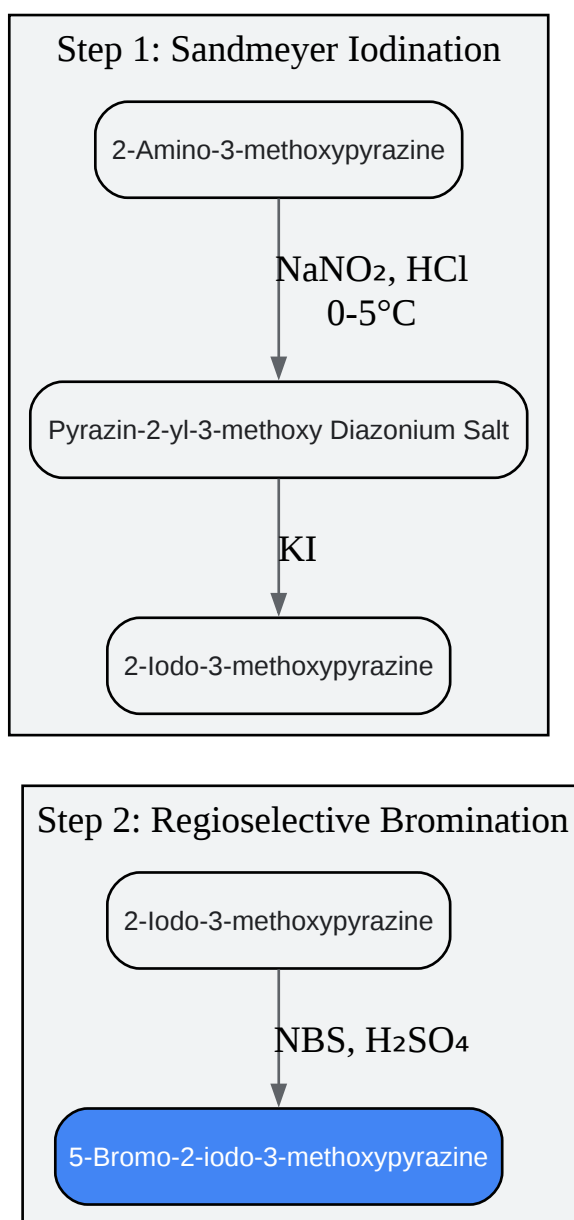
## Part 2: Synthesis and Chemical Reactivity

The true utility of **5-Bromo-2-iodo-3-methoxypyrazine** lies in its chemical reactivity, which is a direct consequence of its structure.

### Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for this compound is not readily found. However, a logical and plausible synthetic route can be proposed based on established heterocyclic chemistry. The following workflow represents a hypothetical, yet chemically sound, approach starting from commercially available 2-amino-3-methoxypyrazine.

This proposed pathway is for illustrative purposes and has not been experimentally validated from the searched literature.



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Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

- Sandmeyer Reaction: The conversion of the amine to a diazonium salt followed by displacement with potassium iodide is a classic and reliable method for introducing iodine onto an aromatic ring. The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

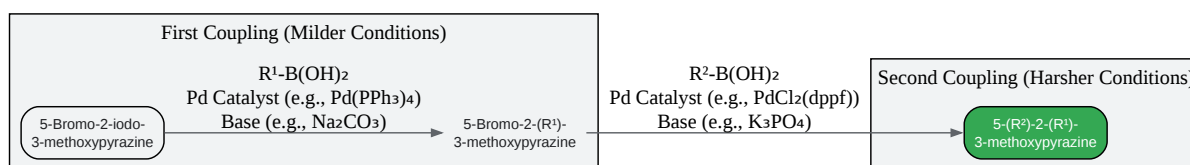
- **Electrophilic Bromination:** The pyrazine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the methoxy group is an activating group, directing electrophiles to the ortho and para positions. The C-5 position is para to the methoxy group and is the most electronically favorable site for bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst.

## Core Reactivity: The Power of Chemoselectivity

The synthetic power of **5-Bromo-2-iodo-3-methoxypyrazine** stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.<sup>[2][9]</sup> This allows for the selective functionalization of the C-2 position while leaving the C-5 bromine atom intact for a subsequent, distinct coupling reaction.

Reactivity Order: C-I > C-Br >> C-Cl

This chemoselectivity enables a powerful synthetic strategy known as sequential or iterative cross-coupling.



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Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

## Part 3: Experimental Protocol: Sequential Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a two-step, one-pot sequential Suzuki-Miyaura cross-coupling reaction.

**Objective: To synthesize a 2,5-disubstituted-3-methoxypyrazine derivative by first coupling at the C-2 iodo position, followed by a second coupling at the C-5 bromo position.**

### Materials:

- **5-Bromo-2-iodo-3-methoxypyrazine** (1.0 eq)
- Arylboronic Acid #1 ( $R^1\text{-B(OH)}_2$ , 1.1 eq)
- Arylboronic Acid #2 ( $R^2\text{-B(OH)}_2$ , 1.2 eq)
- Palladium Tetrakis(triphenylphosphine) [ $\text{Pd(PPh}_3)_4$ ] (0.03 eq for first step)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [ $\text{PdCl}_2(\text{dppf})$ ] (0.05 eq for second step)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ), 2M aqueous solution (3.0 eq)
- Potassium Phosphate ( $\text{K}_3\text{PO}_4$ ), solid (4.0 eq)
- 1,4-Dioxane, anhydrous
- Toluene, anhydrous
- Deionized Water
- Brine, Saturated
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous

### Step-by-Step Methodology:

Step 1: Selective Coupling at the C-2 (Iodo) Position

- Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add **5-Bromo-2-iodo-3-methoxypyrazine** (1.0 eq) and Arylboronic Acid #1 (1.1 eq).
- Catalyst Addition: Add  $\text{Pd(PPh}_3)_4$  (0.03 eq).
- Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-Dioxane (to make a ~0.1 M solution) and the 2M  $\text{Na}_2\text{CO}_3$  solution (3.0 eq) via syringe.
  - Experimental Causality:  $\text{Pd(PPh}_3)_4$  is a mild and effective catalyst for C-I bond activation. Dioxane is a common solvent, and  $\text{Na}_2\text{CO}_3$  is a sufficiently strong base to facilitate the transmetalation step for the highly reactive C-I coupling without promoting significant C-Br coupling.
- Reaction Execution: Heat the reaction mixture to 80-85°C and stir vigorously.
- Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the complete consumption of the starting material and the appearance of the mono-coupled product.
  - Self-Validation: The disappearance of the starting material spot/peak and the emergence of a single, new major product spot/peak confirms the selective mono-functionalization.

## Step 2: Coupling at the C-5 (Bromo) Position

- System Modification: Cool the reaction mixture to room temperature.
- Reagent Addition: To the same flask containing the crude mono-coupled product, add Arylboronic Acid #2 (1.2 eq), solid  $\text{K}_3\text{PO}_4$  (4.0 eq), and the second catalyst,  $\text{PdCl}_2(\text{dppf})$  (0.05 eq).
  - Experimental Causality: The C-Br bond is less reactive and requires a more robust catalytic system.  $\text{PdCl}_2(\text{dppf})$  features a bidentate ligand (dppf) that forms a more stable and electron-rich palladium center, which is more effective at activating the stronger C-Br bond.  $\text{K}_3\text{PO}_4$  is a stronger base, often required for less reactive aryl bromides.



- **Reaction Execution:** Heat the reaction mixture to 100-110°C and stir vigorously.
- **Monitoring:** Monitor the second coupling by TLC or LC-MS until the intermediate mono-coupled product is consumed (typically 6-12 hours).

#### Work-up and Purification:

- **Quenching:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- **Extraction:** Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic layers and wash with water, then with saturated brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the final 2,5-disubstituted product.

## Part 4: Applications and Strategic Importance

The primary application of **5-Bromo-2-iodo-3-methoxypyrazine** is as a strategic intermediate in fields where molecular diversity and complexity are essential.

- **Drug Discovery:** It is a cornerstone for building libraries of nitrogen-containing heterocycles, a scaffold prevalent in many approved drugs.<sup>[1]</sup> Its ability to undergo sequential coupling allows for the rapid generation of analogues for SAR studies, optimizing potency, selectivity, and pharmacokinetic properties. It has been identified as a valuable building block for protein degraders (e.g., PROTACs), which require complex, multi-component structures.<sup>[5]</sup>
- **Agrochemicals:** The pyrazine core is present in various pesticides and herbicides. This building block enables the synthesis of novel agrochemicals with potentially improved efficacy and environmental profiles.<sup>[3]</sup>
- **Materials Science:** The controlled synthesis of highly substituted aromatic systems is crucial for developing organic electronic materials, such as organic light-emitting diodes (OLEDs)

and organic photovoltaics (OPVs). This reagent provides a pathway to precisely tune the electronic properties of such materials.

## Part 5: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is non-negotiable. **5-Bromo-2-iodo-3-methoxypyrazine** is classified as harmful and requires careful handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)

### Handling Protocol:

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
- Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
- Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**5-Bromo-2-iodo-3-methoxypyrazine** is more than just another dihalogenated heterocycle; it is a sophisticated tool for precision synthesis. Its key value lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature grants chemists exceptional control over molecular construction, enabling the efficient, sequential assembly of complex and diverse pyrazine-based compounds. For researchers in

drug discovery, agrochemicals, and materials science, mastering the application of this building block opens a direct route to innovation and discovery.

## References

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